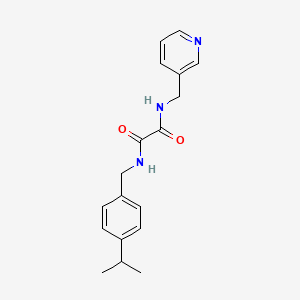
ethyl 6-(4-chlorophenyl)-2-(4-methyl-1-piperazinyl)-4-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to ethyl 6-(4-chlorophenyl)-2-(4-methyl-1-piperazinyl)-4-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate involves multiple steps, including ring annulation and nucleophilic substitution reactions. For instance, Dolzhenko et al. (2006) described the synthesis of ethyl 6-aryl-4-oxo-4,6-dihydro-1(12)(13)H-pyrimido[2′,1′:4,5][1,3,5]triazino[1,2-a]benzimidazole-3-carboxylates through pyrimidine ring annulation (Dolzhenko, Chui, & Dolzhenko, 2006).
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques like single-crystal X-ray diffraction. Hu Yang (2009) reported the crystal structure of a similar compound, which was of monoclinic space group P21/n, indicating the detailed geometric parameters of the compound's crystalline form (Hu Yang, 2009).
Wissenschaftliche Forschungsanwendungen
Synthesis and Crystal Structure
The synthesis and crystal structure of ethyl 6-(4-chlorophenyl)-2-(4-methyl-1-piperazinyl)-4-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate and related compounds have been a topic of research, focusing on their preparation and the detailed analysis of their crystal structures through single-crystal X-ray diffraction. This analysis provides valuable insights into the molecular geometry and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties (Hu Yang, 2009).
Antifungal Applications
Research has shown that derivatives of ethyl 6-(4-chlorophenyl)-2-(4-methyl-1-piperazinyl)-4-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate exhibit selective growth inhibition against Cryptococcus neoformans, a pathogenic yeast. This highlights the potential of these compounds in developing new antifungal agents, contributing to the fight against fungal infections (Y. Fellah et al., 1996).
Antiproliferative Activity
A series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives have been synthesized and evaluated for their antiproliferative effect against various human cancer cell lines. Some compounds showed promising activity, suggesting potential applications in cancer therapy (L. Mallesha et al., 2012).
Antimicrobial Activity
The exploration of novel derivatives has also extended to antimicrobial activity, with some compounds displaying potent antibacterial effects. This underscores the versatility of the chemical framework of ethyl 6-(4-chlorophenyl)-2-(4-methyl-1-piperazinyl)-4-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate for therapeutic applications (A. A. Al-Turkistani et al., 2011).
Physicochemical Properties
Studies on the density, viscosity, and ultrasonic properties of ethyl 6-(4-chlorophenyl)-2-(4-methyl-1-piperazinyl)-4-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate and its derivatives provide insights into their physicochemical characteristics. These properties are essential for the development of pharmaceutical formulations and for understanding the solvation and interaction mechanisms in solutions (S. Bajaj & P. Tekade, 2014).
Eigenschaften
IUPAC Name |
ethyl 4-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)-6-oxo-4,5-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4O3/c1-3-26-17(25)14-15(12-4-6-13(19)7-5-12)20-18(21-16(14)24)23-10-8-22(2)9-11-23/h4-7,14-15H,3,8-11H2,1-2H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REIOKMONQGHFHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 3-{[(4-ethoxyphenyl)acetyl]amino}-4-methylbenzoate](/img/structure/B4620513.png)
![2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-N-ethylhydrazinecarbothioamide](/img/structure/B4620519.png)
![5-ethyl-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-3-thiophenecarboxamide](/img/structure/B4620523.png)
![methyl 4-{[N-(2,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4620530.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-mesitylglycinamide](/img/structure/B4620543.png)

![ethyl 4-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-2-[(3-methoxypropyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4620563.png)
![3-phenyl-N-1,3-thiazol-2-yl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4620571.png)
![3-[4-(3-bromophenoxy)butyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4620580.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4620582.png)


![N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(1-piperidinyl)propyl]glycinamide](/img/structure/B4620600.png)
![N'-{5-bromo-2-[(3-fluorobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide](/img/structure/B4620603.png)